6-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorophenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenyl dithiocarbazate. This intermediate then undergoes cyclization with 2-bromo-5-methoxybenzyl bromide in the presence of a base such as sodium ethoxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER
- 3-[6-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER
Uniqueness
The uniqueness of 3-[6-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group, for example, may enhance its reactivity and interaction with biological targets compared to its bromo or fluoro analogs.
Properties
Molecular Formula |
C17H13ClN4O2S |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4O2S/c1-23-13-7-11(8-14(9-13)24-2)15-19-20-17-22(15)21-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3 |
InChI Key |
WIUHSCUDXGTFCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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